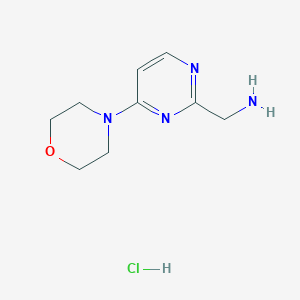![molecular formula C26H19NO5S B14175650 {[9-([1,1'-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid CAS No. 920982-22-5](/img/structure/B14175650.png)
{[9-([1,1'-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[9-([1,1’-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole core linked to a biphenyl sulfonyl group and an acetic acid moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[9-([1,1’-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole core, followed by the introduction of the biphenyl sulfonyl group through sulfonation reactions. The final step involves the esterification or etherification of the carbazole derivative with acetic acid under controlled conditions, often using catalysts like sulfuric acid or phosphoric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of {[9-([1,1’-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{[9-([1,1’-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the reduction of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalysts, mild temperatures.
Substitution: Amines, thiols, polar solvents, moderate temperatures.
Major Products
The major products formed from these reactions include oxidized carbazole derivatives, reduced sulfonyl compounds, and substituted carbazole derivatives, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
{[9-([1,1’-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of {[9-([1,1’-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, modulating their activity and leading to various physiological effects. For example, its anti-inflammatory action may involve the inhibition of key enzymes in the inflammatory pathway, while its anticancer effects could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[9-(Phenylsulfonyl)-9H-carbazol-2-yl]oxy}acetic acid: Similar structure but lacks the biphenyl group.
{[9-(Biphenyl-4-sulfonyl)-9H-carbazol-2-yl]oxy}propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
{[9-(Biphenyl-4-sulfonyl)-9H-carbazol-2-yl]oxy}benzoic acid: Similar structure with a benzoic acid moiety.
Uniqueness
{[9-([1,1’-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid stands out due to its unique combination of a carbazole core, biphenyl sulfonyl group, and acetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
920982-22-5 |
|---|---|
Formule moléculaire |
C26H19NO5S |
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
2-[9-(4-phenylphenyl)sulfonylcarbazol-2-yl]oxyacetic acid |
InChI |
InChI=1S/C26H19NO5S/c28-26(29)17-32-20-12-15-23-22-8-4-5-9-24(22)27(25(23)16-20)33(30,31)21-13-10-19(11-14-21)18-6-2-1-3-7-18/h1-16H,17H2,(H,28,29) |
Clé InChI |
POMCERGJMULPOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3C4=CC=CC=C4C5=C3C=C(C=C5)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14175581.png)
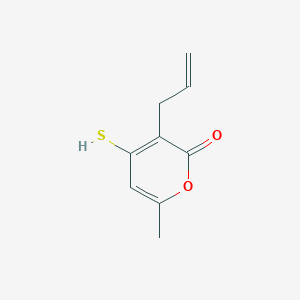
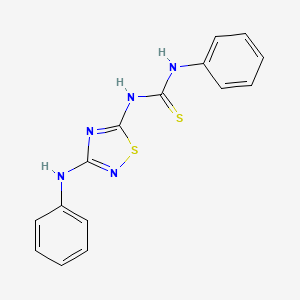
![N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide](/img/structure/B14175610.png)
![3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole](/img/structure/B14175613.png)
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine](/img/structure/B14175618.png)
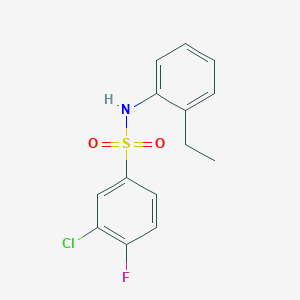
![1,1'-[1-(Dichloromethoxy)propane-2,2-diyl]dibenzene](/img/structure/B14175631.png)
![3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol](/img/structure/B14175635.png)
![1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride](/img/structure/B14175638.png)
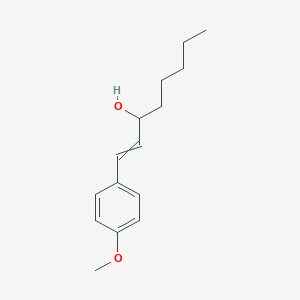
![N-(2,4-Difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14175649.png)
![N-(2-Cyanoethyl)-4'-(hexyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14175661.png)
